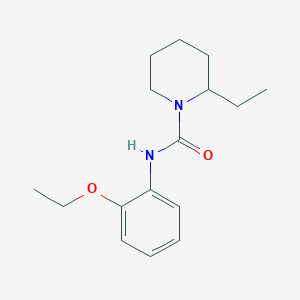![molecular formula C22H29N3O2 B5301344 3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5301344.png)
3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol is a chemical compound that is commonly used in scientific research. It is a member of the pyridine family and has been found to have a number of important applications in the field of biochemistry. In
Mécanisme D'action
The mechanism of action of 3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol is complex and not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol are varied and complex. It has been found to have significant anti-inflammatory effects, which can help to reduce pain and swelling in the body. Additionally, it has been shown to have anti-cancer properties, which can help to prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol in lab experiments is its ability to inhibit the activity of certain enzymes and proteins in the body. This can make it a valuable tool for studying the mechanisms of various diseases and disorders. However, one of the limitations of using this compound is that it can be difficult to synthesize and may not be readily available in large quantities.
Orientations Futures
There are a number of future directions for research on 3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol. One area of interest is the development of new drugs that are based on this compound. Additionally, there is ongoing research into the mechanisms of action of this compound, as well as its potential applications in the treatment of various diseases and disorders. Finally, there is interest in developing new synthesis methods for this compound that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis method for 3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol is complex and involves several steps. It typically begins with the reaction of 2-bromo-4-nitropyridine with 4-(2-phenylethyl)piperidine to form 2-(4-(2-phenylethyl)piperidin-1-yl)-4-nitropyridine. This compound is then reduced to 2-(4-(2-phenylethyl)piperidin-1-yl)pyridine-4-amine, which is then reacted with 5-(2-hydroxyethyl)-2-methylpyridin-3-ol to form 3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol.
Applications De Recherche Scientifique
3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol has a number of important applications in scientific research. It has been found to have significant anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, it has been used in the study of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
[6-(3-hydroxypropylamino)pyridin-3-yl]-[4-(2-phenylethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c26-16-4-13-23-21-10-9-20(17-24-21)22(27)25-14-11-19(12-15-25)8-7-18-5-2-1-3-6-18/h1-3,5-6,9-10,17,19,26H,4,7-8,11-16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCJEGIZCKVGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-{[4-(2-Phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-acetyl-2-pyridin-4-yl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5301265.png)
![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5301277.png)
![2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinamide](/img/structure/B5301280.png)

![N-(2,3-dimethylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5301291.png)
![3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine](/img/structure/B5301294.png)

![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B5301321.png)


![1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5301351.png)

![3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5301367.png)
![6-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5301371.png)